molecular formula C26H18N2O2S B2698870 N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide CAS No. 328539-59-9

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2698870
CAS No.: 328539-59-9
M. Wt: 422.5
InChI Key: LHHKUXNQLUKRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a phenoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and phenoxybenzamide groups. One common method involves the reaction of 2-aminothiazole with 2-bromo-1-naphthalene under basic conditions to form the naphthalen-2-yl-thiazole intermediate. This intermediate is then reacted with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
  • N-(4-(naphthalen-2-yl)thiazol-2-yl)cyclopropanecarboxamide
  • (4-(naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride

Uniqueness

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide is unique due to its combination of a thiazole ring with both naphthalene and phenoxybenzamide groups. This structure imparts distinct electronic and steric properties, making it particularly effective in specific applications such as enzyme inhibition and material science .

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(22-12-6-7-13-24(22)30-21-10-2-1-3-11-21)28-26-27-23(17-31-26)20-15-14-18-8-4-5-9-19(18)16-20/h1-17H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKUXNQLUKRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.